molecular formula C8H5NOS B8593297 2,1-Benzisothiazole-4-carboxaldehyde

2,1-Benzisothiazole-4-carboxaldehyde

Cat. No.: B8593297
M. Wt: 163.20 g/mol
InChI Key: MCMHMOCILXMNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,1-Benzisothiazole-4-carboxaldehyde is a useful research compound. Its molecular formula is C8H5NOS and its molecular weight is 163.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

2,1-benzothiazole-4-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H

InChI Key

MCMHMOCILXMNRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC=C2C(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, dimethyl sulfoxide (10.8 mL, 153 mmol) was added to a solution of oxalyl chloride (6.68 mL, 76.0 mmol) in dichloromethane (200 mL) at −78° C., and the mixture was stirred for 30 min. To the reaction mixture was added a solution of 2,1-benzisothiazol-4-ylmethanol (4.20 g, 25.4 mmol) in dichloromethane (54 mL), and the mixture was stirred for 2 hr. To the reaction mixture was added triethylamine (32.2 mL, 229 mmol) at −78° C., and the mixture was stirred for 1 hr. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80) to give the title compound (3.94 g, yield 95%).
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
6.68 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
solvent
Reaction Step Two
Quantity
32.2 mL
Type
reactant
Reaction Step Three
Yield
95%

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